molecular formula C20H16ClN3O5S B11121608 2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide

2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide

Cat. No.: B11121608
M. Wt: 445.9 g/mol
InChI Key: YXJAEFWDSKWRJT-UHFFFAOYSA-N
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Description

2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-benzylsulfonyl-5-chloro-N-piperonyl-pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific functional groups and properties

Properties

Molecular Formula

C20H16ClN3O5S

Molecular Weight

445.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClN3O5S/c21-15-10-23-20(30(26,27)11-13-4-2-1-3-5-13)24-18(15)19(25)22-9-14-6-7-16-17(8-14)29-12-28-16/h1-8,10H,9,11-12H2,(H,22,25)

InChI Key

YXJAEFWDSKWRJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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